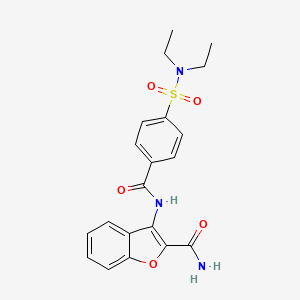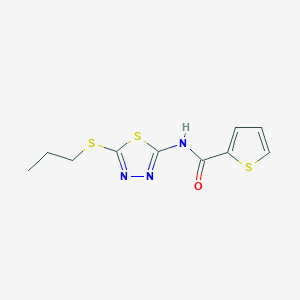
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique thiadiazole and thiophene moieties. This compound's structure allows it to exhibit a variety of chemical behaviors, making it of interest in multiple scientific fields.
Mécanisme D'action
Target of Action
Similar thiophene-2-carboxamide derivatives have shown promising anticancer activity . These compounds have been tested for in vitro cytotoxicity and exhibit good inhibitory activity against various cell lines .
Result of Action
Related compounds have shown promising results in in vitro cytotoxicity tests . They exhibit good inhibitory activity against various cell lines, especially those products that contain a thiazolidinone ring or thiosemicarbazide moiety in their structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: : One common synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-thiophenecarbonyl chloride under acidic conditions to form the desired product.
Reaction Conditions: : The process typically occurs in a solvent like dichloromethane, with triethylamine as a base, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Scale-Up Considerations: : Industrial production would likely involve optimized reaction conditions to maximize yield and purity. This could involve continuous flow reactors for better control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions can modify the thiadiazole ring, altering its electronic properties.
Substitution: : The compound's carboxamide and thiophene groups can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Commonly, lithium aluminum hydride or sodium borohydride is used.
Substitution: : Reagents like sodium hydride or potassium carbonate can be employed in substitution reactions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiadiazole derivatives.
Substitution: : Variously substituted thiadiazole and thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound can serve as a ligand in transition metal catalysis.
Material Science: : Used in the development of conductive polymers due to its thiophene moiety.
Biology
Antimicrobial Activity: : Exhibits potential antimicrobial properties, useful in developing new antibiotics.
Enzyme Inhibition: : Can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: : Investigated as a potential candidate for developing anti-inflammatory or anticancer drugs.
Industry
Electronic Devices: : Utilized in the fabrication of organic semiconductors for electronic devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Uniqueness
What sets N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide apart is its specific alkyl group on the thiadiazole ring, which can influence its electronic and steric properties, potentially enhancing its biological activity and stability compared to its methyl or ethyl counterparts.
Propriétés
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-2-5-16-10-13-12-9(17-10)11-8(14)7-4-3-6-15-7/h3-4,6H,2,5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOWMNYSQJTKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
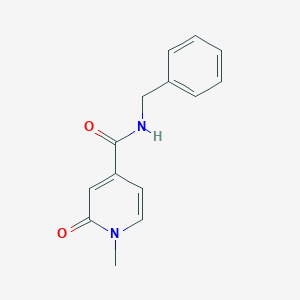
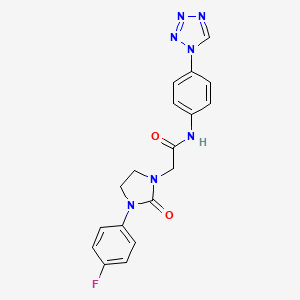

![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)
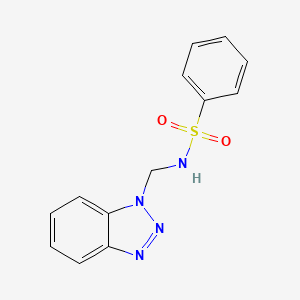
![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
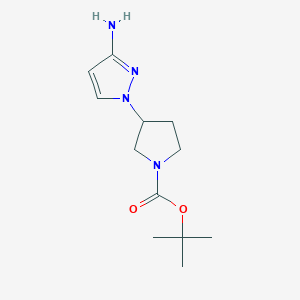
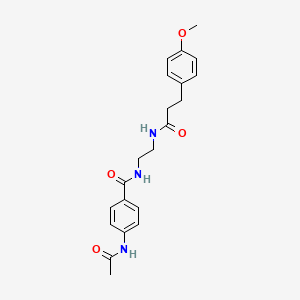
![2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole](/img/structure/B2914139.png)
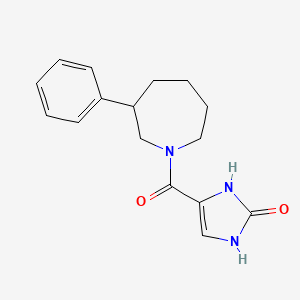
![3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine](/img/structure/B2914144.png)


